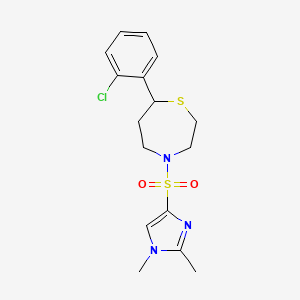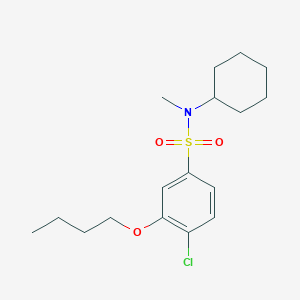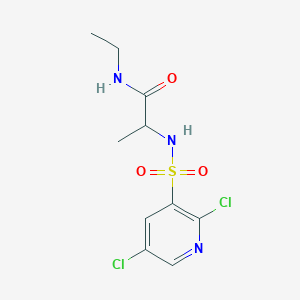
1-Ethyl-6-fluor-1H-indol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s metabolic stability and bioavailability.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivität
Indolderivate, einschließlich 1-Ethyl-6-fluor-1H-indol-2-carbonsäure, haben ein Potenzial für entzündungshemmende Aktivitäten gezeigt . Dies macht sie zu einem vielversprechenden Forschungsbereich für die Entwicklung neuer entzündungshemmender Medikamente .
Antitumoraktivität
Indolderivate wurden als Träger von Antitumoreigenschaften erkannt . Sie wurden bei der Behandlung verschiedener Arten von Krebszellen eingesetzt, was sie zu einem wertvollen Forschungsbereich in der Onkologie macht .
Antioxidative Aktivität
Indolderivate haben antioxidative Aktivitäten gezeigt . Sie können dazu beitragen, schädliche freie Radikale im Körper zu neutralisieren und so zur allgemeinen Gesundheit und zum Wohlbefinden beizutragen .
Antibakterielle Aktivität
Indolderivate haben antimikrobielle Eigenschaften gezeigt . Sie können das Wachstum verschiedener Arten von Bakterien und Pilzen hemmen, was sie nützlich für die Entwicklung neuer antimikrobieller Medikamente macht .
Antidiabetische Aktivität
Indolderivate wurden als Träger von antidiabetischen Eigenschaften erkannt . Sie können bei der Regulierung des Blutzuckerspiegels helfen, was sie zu einem vielversprechenden Forschungsbereich für die Behandlung von Diabetes macht .
Antimalaria-Aktivität
Indolderivate haben sich als potenziell wirksam bei der Behandlung von Malaria erwiesen . Sie können das Wachstum von Plasmodium-Parasiten, den Erregern von Malaria, hemmen .
Anticholinesterase-Aktivität
Indolderivate haben Anticholinesterase-Aktivitäten gezeigt . Sie können die Aktivität von Cholinesterase-Enzymen hemmen, was sie zu einem potenziellen Forschungsbereich für die Behandlung von Erkrankungen wie Alzheimer macht .
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities . The interaction often involves electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to exhibit a range of biological effects due to their interaction with various targets . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, enzymes, and proteins . These interactions often result in the inhibition or activation of these biomolecules, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Ethylation: The 6-fluoroindole undergoes ethylation at the nitrogen atom to form 1-ethyl-6-fluoroindole.
Carboxylation: The final step involves the carboxylation of the indole ring at the 2-position to yield 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Reflux: Employing reflux conditions to maintain reaction temperature.
Purification: Utilizing chromatography or recrystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of oxo derivatives.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFQKDFTNPSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)

![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)


![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)


